8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-
Overview
Description
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets by being a part of the central core of the tropane alkaloids
Biochemical Pathways
The compound affects the biochemical pathways associated with tropane alkaloids
Result of Action
The compound exhibits good nematicidal activities against Meloidogyne incognita . One of the compounds, 8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime, showed the best nematicidal activities with 55.6% at a concentration of 1 mg/L .
Biochemical Analysis
Biochemical Properties
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the levels of neurotransmitters in the brain, affecting neuronal signaling and function. Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can bind to specific receptors, such as the nicotinic acetylcholine receptor, altering its conformation and activity .
Cellular Effects
The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can affect the expression of genes related to neurotransmitter synthesis and release, thereby impacting neuronal communication and plasticity . In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways . At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-.
Metabolic Pathways
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-, affecting its efficacy and safety.
Properties
IUPAC Name |
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-15-13-7-8-14(15)10-12(9-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDEVKDDGMADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388855 | |
Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185099-63-2 | |
Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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